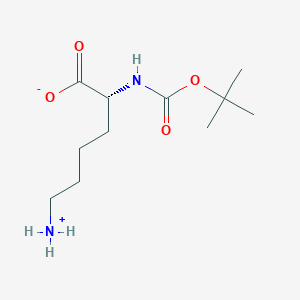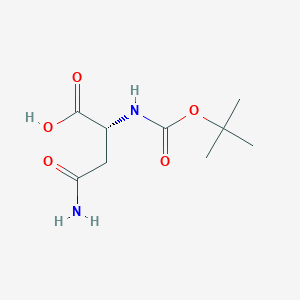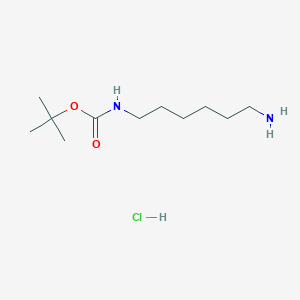
Fmoc-Tyr(PO3Me2)-OH
Overview
Description
Fmoc-Tyr(PO3Me2)-OH, also known as Fmoc-O-(dimethylphospho)-L-tyrosine, is an Fmoc protected tyrosine derivative . It has the empirical formula C26H26NO8P and a molecular weight of 511.46 . This compound is potentially useful for proteomics studies and solid phase peptide synthesis techniques .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCOP(=O)(OC)Oc1ccc(CC@HOCC2c3ccccc3-c4ccccc24)C(O)=O)cc1 . This indicates the presence of a dimethylphospho group attached to the tyrosine residue, and a fluorenylmethyloxycarbonyl (Fmoc) group providing protection to the amino acid during peptide synthesis. Physical And Chemical Properties Analysis
This compound is a white to off-white powder . It should be stored at temperatures between 2-8°C . More specific physical and chemical properties are not detailed in the available resources.Scientific Research Applications
Fmoc/Solid-Phase Synthesis of Tyr(P)-Containing Peptides : The use of Fmoc-Tyr(PO3Me2)-OH in Fmoc/solid-phase peptide synthesis can be complex due to cleavage issues during peptide synthesis and the need for harsh conditions for its final cleavage. A method using t-butyl phosphate protection has been developed for simpler synthesis of Tyr(P)-containing peptides (Perich & Reynolds, 2009).
Synthesis of O-Phosphotyrosine-Containing Peptides : this compound has been established as an effective reagent in high-yield synthesis of Tyr(P)-containing peptides in both Boc and Fmoc solid-phase peptide synthesis (Perich, 1991).
Incorporation of O-Phosphotyrosine into Synthetic Peptides : This research demonstrates the incorporation of O-phosphotyrosine into synthetic peptides using this compound, highlighting its utility in peptide synthesis (Kitas et al., 1989).
Optimized Synthesis with Alternative Phosphate-Protecting Groups : Recent developments favor alternative phosphate-protecting groups over this compound for improved reliability and efficiency in peptide synthesis (Perich, 1997).
Preparation of O-Phosphotyrosine-Containing Peptides : this compound has been compared with other derivatives for solid-phase peptide synthesis, with the t-butylphosphate-protected derivative preferred for higher purity and efficiency (Valerio et al., 1995).
Efficient Fmoc/Solid-Phase Peptide Synthesis : This research outlines a general method for efficient preparation of Tyr(P)-containing peptides using this compound in Fmoc/solid-phase synthesis (Perich et al., 2009).
Synthesis and Conformational Analysis of O-Phosphotyrosine-Containing Peptides : The use of this compound in the synthesis of α-helical peptides containing O-phosphorylated tyrosine is demonstrated (Wade et al., 1995).
Safety and Hazards
Future Directions
Fmoc-Tyr(PO3Me2)-OH, like other synthetic peptides, has potential uses in research and drug development . Synthetic peptides are important as drugs and in research, and the method of choice for producing these compounds is solid-phase peptide synthesis . The future of peptide-based drugs is promising .
Mechanism of Action
Target of Action
Fmoc-Tyr(PO3Me2)-OH, also known as Fmoc-protected tyrosine, is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences of peptides, where it serves as a building block in the formation of these sequences .
Mode of Action
This compound interacts with its targets through a process known as Fmoc solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group serves as a temporary protecting group for the amino acid tyrosine during the synthesis of the peptide chain . The Fmoc group is then removed, or deprotected, allowing the tyrosine to be incorporated into the growing peptide chain .
Biochemical Pathways
The primary biochemical pathway affected by this compound is peptide synthesis . Specifically, it is involved in the formation of peptide bonds, which link amino acids together to form peptides . The use of this compound in this process can lead to the creation of peptides with specific sequences and structures .
Pharmacokinetics
The bioavailability of the peptides would depend on factors such as their size, charge, hydrophobicity, and the presence of specific transporters .
Result of Action
The result of this compound’s action is the formation of peptides with specific sequences and structures . These peptides can have a wide range of biological activities, depending on their sequence and structure .
Action Environment
The action of this compound is influenced by the conditions under which peptide synthesis is carried out . Factors such as temperature, pH, and the presence of other reagents can affect the efficiency of Fmoc deprotection and peptide bond formation . Additionally, the stability of the resulting peptides can be influenced by factors such as pH, temperature, and the presence of proteolytic enzymes .
properties
IUPAC Name |
(2S)-3-(4-dimethoxyphosphoryloxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26NO8P/c1-32-36(31,33-2)35-18-13-11-17(12-14-18)15-24(25(28)29)27-26(30)34-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23-24H,15-16H2,1-2H3,(H,27,30)(H,28,29)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHCDMSMVMNCER-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(OC)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COP(=O)(OC)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433636 | |
| Record name | Fmoc-Tyr(PO3Me2)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
127633-36-7 | |
| Record name | Fmoc-Tyr(PO3Me2)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















